molecular formula C3H3N3Na3S3+3 B090850 1,3,5-Triazine-2,4,6-trithiol trisodium salt solution CAS No. 17766-26-6

1,3,5-Triazine-2,4,6-trithiol trisodium salt solution

Cat. No.: B090850
CAS No.: 17766-26-6
M. Wt: 261.2 g/mol
InChI Key: TZJODYRMPMPAMB-UHFFFAOYSA-K
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Description

1,3,5-Triazine-2,4,6-trithiol trisodium salt solution is a chemical compound with the molecular formula C₃N₃Na₃S₃This compound is notable for its unique structure, which includes a triazine ring with three thiol groups, making it a valuable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Triazine-2,4,6-trithiol trisodium salt solution can be synthesized through the reaction of trithiocyanuric acid with sodium hydroxide. The reaction typically involves dissolving trithiocyanuric acid in water and then adding sodium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of sodium trithiocyanurate .

Industrial Production Methods: In industrial settings, sodium trithiocyanurate is produced by reacting trithiocyanuric acid with sodium carbonate or sodium hydroxide under controlled conditions. The reaction is carried out in large reactors, and the product is purified through crystallization or other separation techniques to obtain high-purity sodium trithiocyanurate .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Triazine-2,4,6-trithiol trisodium salt solution undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly reactive with metal ions, forming coordination complexes .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfide compounds, while substitution reactions can produce various substituted triazine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

    Trithiocyanuric Acid: The parent compound of sodium trithiocyanurate, which also forms complexes with metal ions.

    Potassium Trithiocyanurate: Similar to sodium trithiocyanurate but with potassium ions instead of sodium.

    Rubidium Trithiocyanurate: Another alkali metal trithiocyanurate with rubidium ions.

Uniqueness: 1,3,5-Triazine-2,4,6-trithiol trisodium salt solution is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications such as wastewater treatment and coordination chemistry .

Properties

IUPAC Name

trisodium;1,3,5-triazine-2,4,6-trithiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3S3.3Na/c7-1-4-2(8)6-3(9)5-1;;;/h(H3,4,5,6,7,8,9);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVOYAFUSJONHU-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)[S-])[S-])[S-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3N3Na3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

638-16-4 (Parent)
Record name Sodium trithiocyanurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017766266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1044853
Record name Trisodium 2,4,6-trithioxo-1,3,5-triazinane-1,3,5-triide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, sodium salt (1:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

17766-26-6
Record name Sodium trithiocyanurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017766266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, sodium salt (1:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trisodium 2,4,6-trithioxo-1,3,5-triazinane-1,3,5-triide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.938
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM TRITHIOCYANURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW8XOU36QW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Triazine-2,4,6-trithiol trisodium salt solution

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